N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes an isonicotinamide core and a tetrahydrothiophene moiety, makes it valuable for studying drug design, material synthesis, and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid with tetrahydrothiophene and subsequent functionalization. One common method includes the use of triethylamine (TEA) as a base and 1,4-dioxane as a solvent under reflux conditions . The reaction proceeds through nucleophilic substitution, where the tetrahydrothiophene moiety is introduced to the isonicotinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-ethyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)pyridine
Uniqueness
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide stands out due to its isonicotinamide core, which imparts unique chemical and biological properties. This core structure allows for diverse functionalization and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-20(15-6-4-3-5-7-15)18(21)14-8-10-19-17(12-14)22-16-9-11-23-13-16/h3-8,10,12,16H,2,9,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCPOQHVGKDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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